molecular formula C18H16ClN3O3 B4673230 5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4673230
M. Wt: 357.8 g/mol
InChI Key: GXMYBVSOYHCKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a complex fusion of pyrido, pyrimidine, and dione ring systems, with specific functional groups that influence its physical, chemical, and molecular properties.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones involves starting from 2-chloropyridine-3-carboxylic acid via esterification, nucleophilic aromatic substitution, amide formation in one step, and ring closure, allowing the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014). This method reflects significant structural diversity and variation in biopharmaceutical properties.

Molecular Structure Analysis

Molecular structures of pyrido[2,3-d]pyrimidine derivatives often contain a planar fused-ring system. These structures can form centrosymmetric dimers linked into chains by hydrogen bonds, highlighting the intricate molecular interactions and the potential for forming stable crystalline structures (Low et al., 2004).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and nucleophilic attacks, influenced by their functional groups and structural configuration. These reactions can lead to a wide range of derivatives with diverse chemical and biological properties, showcasing the versatility of the pyrido[2,3-d]pyrimidine scaffold in chemical synthesis (Wang et al., 2015).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, such as solubility and permeability, vary significantly with structural diversity. These variations are reflected in a broad range of fasted state simulated intestinal fluid solubility values and Caco-2 permeability coefficients, indicating the impact of structural differences on physical properties (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyrido[2,3-d]pyrimidine derivatives are closely related to their molecular structure. Specific substitutions on the pyrido[2,3-d]pyrimidine ring can significantly alter these properties, affecting their potential applications in various fields of chemistry and biology (Wang et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound that hasn’t been widely studied .

properties

IUPAC Name

5-(2-chlorophenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c19-14-6-2-1-5-12(14)13-7-8-20-16-15(13)17(23)21-18(24)22(16)10-11-4-3-9-25-11/h1-2,5-8,11H,3-4,9-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYBVSOYHCKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
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5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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